molecular formula C15H15N3O3S B238154 2,6-dimethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide

2,6-dimethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide

Cat. No. B238154
M. Wt: 317.4 g/mol
InChI Key: JMVUQBXQLNJPDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-dimethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide, also known as DMPT, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DMPT is a thioamide derivative of N-(pyridin-3-yl)carboxamide and has been found to have various biochemical and physiological effects.

Mechanism of Action

2,6-dimethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide has been found to activate the mammalian target of rapamycin (mTOR) signaling pathway, which is involved in regulating various cellular processes such as growth, metabolism, and autophagy. 2,6-dimethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide has also been found to inhibit the activity of the pro-inflammatory cytokine interleukin-1β (IL-1β).
Biochemical and Physiological Effects:
2,6-dimethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide has been found to have various biochemical and physiological effects. In livestock, 2,6-dimethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide has been found to promote growth and improve feed efficiency by increasing the secretion of growth hormone and insulin-like growth factor-1 (IGF-1). In human cells, 2,6-dimethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide has been found to inhibit the activity of the pro-inflammatory cytokine IL-1β, which is involved in various inflammatory diseases.

Advantages and Limitations for Lab Experiments

2,6-dimethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide has several advantages for lab experiments, including its low toxicity and stability. However, 2,6-dimethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide can be difficult to dissolve in water, which can make it challenging to administer in lab experiments.

Future Directions

There are several future directions for research on 2,6-dimethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide. In the field of agriculture, further research is needed to determine the optimal dosage and duration of 2,6-dimethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide supplementation for different livestock species. In the field of medicine, further research is needed to investigate the potential anti-inflammatory and anti-cancer properties of 2,6-dimethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide and to determine its safety and efficacy in human clinical trials. Additionally, further research is needed to investigate the mechanism of action of 2,6-dimethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide and its effects on other cellular processes.

Synthesis Methods

2,6-dimethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide can be synthesized through a multi-step process involving the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form 2,6-dimethoxybenzoyl chloride. This is then reacted with pyridine-3-carboxamide to form 2,6-dimethoxy-N-(pyridin-3-ylcarbonyl)benzamide, which is then treated with Lawesson's reagent to form 2,6-dimethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide.

Scientific Research Applications

2,6-dimethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide has been found to have potential applications in various fields of scientific research. In the field of agriculture, 2,6-dimethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide has been found to be an effective feed additive for livestock, promoting growth and improving feed efficiency. In the field of medicine, 2,6-dimethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide has been investigated for its potential anti-inflammatory and anti-cancer properties.

properties

Product Name

2,6-dimethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide

Molecular Formula

C15H15N3O3S

Molecular Weight

317.4 g/mol

IUPAC Name

2,6-dimethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide

InChI

InChI=1S/C15H15N3O3S/c1-20-11-6-3-7-12(21-2)13(11)14(19)18-15(22)17-10-5-4-8-16-9-10/h3-9H,1-2H3,(H2,17,18,19,22)

InChI Key

JMVUQBXQLNJPDM-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC(=S)NC2=CN=CC=C2

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC(=S)NC2=CN=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.